molecular formula C24H32N2O6S B2642214 N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide CAS No. 923108-32-1

N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide

Cat. No. B2642214
CAS RN: 923108-32-1
M. Wt: 476.59
InChI Key: GBEXCHNYOZQFJV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with an isoquinoline group attached via a sulfonyl linkage. Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinoline . Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any interesting structural features .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the reactivity of the functional groups present. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis . The isoquinoline group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity and affect its solubility in various solvents .

Scientific Research Applications

Cellular Proliferation in Tumors

One significant application of a related compound, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), is in evaluating tumor proliferation using PET imaging. This study found a correlation between 18F-ISO-1 uptake in tumors and the Ki-67 proliferation marker, indicating its potential in assessing the proliferative status of solid tumors. No adverse effects were observed, and the absorbed doses to normal organs were relatively small, allowing for safe administration (Dehdashti et al., 2013).

Metabolites and Transporter-Mediated Excretion

A study on a similar compound, (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), identified its metabolites in human urine, plasma, and feces. This research provided insights into the renal and hepatic uptake transporters for these metabolites, which is crucial for understanding the drug’s excretion and metabolism pathways (Umehara et al., 2009).

Sigma-2 Receptor Probes

Another application is seen in the development of sigma-2 receptor probes using conformationally flexible benzamide analogues, like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide. These compounds, particularly [3H]RHM-1, showed high affinity for sigma2 receptors, making them useful ligands for studying these receptors in vitro (Xu et al., 2005).

Synthesis and Scalability

In medicinal chemistry, the development of practical and scalable synthetic routes is vital. For instance, the synthesis of YM758 monophosphate, a potent If current channel inhibitor, was optimized to avoid unstable intermediates and extensive use of chlorinated solvents, making the process more suitable for large-scale production (Yoshida et al., 2014).

Inhibitors in Cancer Research

Compounds like 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid have been identified as potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, a target in breast and prostate cancer. This highlights the role of related compounds in developing new cancer therapies (Jamieson et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6S/c1-4-30-21-15-20(16-22(31-5-2)23(21)32-6-3)24(27)25-12-14-33(28,29)26-13-11-18-9-7-8-10-19(18)17-26/h7-10,15-16H,4-6,11-14,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEXCHNYOZQFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

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